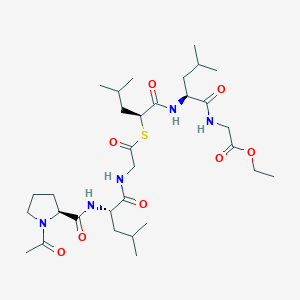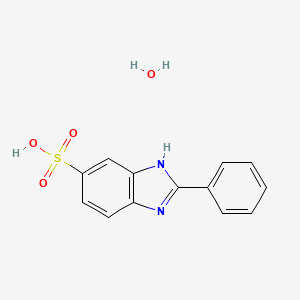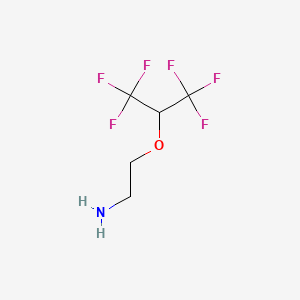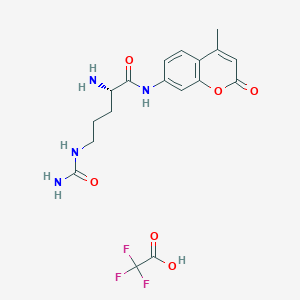
MMP-2/MMP-9 Substrate
説明
MMP-2/MMP-9 Substrate is a useful research compound. Its molecular formula is C31H53N5O8S and its molecular weight is 655.8 g/mol. The purity is usually 95%.
The exact mass of the compound Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt is 655.36148484 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Proteolytic Stability and Effects on Cells
- Proteolytic Stability and Cell Effects: Acylation of Pro-Gly-Pro-Leu peptides increases their resistance to leucine aminopeptidase and other enzyme systems. Specifically, acylation with oleic and arachidonic acid renders the peptide cytotoxic and imparts anti-inflammatory properties, as observed in mouse macrophage cell line RAW264.7 studies (Shevchenko et al., 2017).
Collagenase Substrate Specificity
- Collagenase Specificity: A series of synthetic peptide substrates, including Ac-Pro-Leu-Gly-X-Leu-Gly-OC2H5, where X varies, are valuable for characterizing collagenases from different sources due to their varying cleavage patterns (Weingarten & Feder, 1986).
Conformational Analysis
- Conformational Analysis: Synthesis of spirolactams as constrained surrogates of Pro-Leu and Gly-Leu dipeptides allows for the exploration of their conformational behavior, providing insights into their use in peptide synthesis and their potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).
Enzyme Catalysis
- Enzyme-Catalyzed Synthesis: The synthesis of tripeptides like Z-Pro-Leu-Gly-OEt through enzyme catalysis (thermolysin and alpha-chymotrypsin) underlines the role of enzymes in peptide bond formation, showcasing the efficiency and specificity of biocatalysts in synthesizing such peptides (Cheng et al., 2009).
Hydrogel Properties
- Hydrogel Application: The synthesis of methacryloyldipeptides with sequences like l-leucyl-glycine ethyl ester (Leu-Gly-OEt) as side chains allows for the creation of environmentally responsive hydrogels. These hydrogels show distinct swelling behaviors in various solvent and temperature conditions, which can be tailored for specific applications (Yoshida et al., 1992).
作用機序
Target of Action
The primary target of Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt, also known as MFCD00236769, is MMP12 . MMP12, or Matrix Metalloproteinase-12, is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential in tissue remodeling processes.
Mode of Action
MFCD00236769 acts as a substrate for MMP12 , facilitating the detection of MMP12 enzyme activity . The compound interacts with MMP12, allowing the enzyme to catalyze a reaction that leads to a detectable change. This interaction and the resulting changes enable researchers to measure the activity of MMP12.
生化学分析
Biochemical Properties
The primary role of Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt in biochemical reactions is as a substrate for MMP12 . MMP12 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential in numerous physiological processes such as tissue remodeling and wound healing .
Cellular Effects
Given its role as a substrate for MMP12, it can be inferred that it may influence cellular processes related to tissue remodeling and wound healing .
Molecular Mechanism
The molecular mechanism of Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt involves its interaction with MMP12. As a substrate for MMP12, it is involved in the enzymatic reaction catalyzed by MMP12 .
特性
IUPAC Name |
ethyl 2-[[(2S)-2-[[(2S)-2-[2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]sulfanyl-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N5O8S/c1-9-44-26(38)16-32-28(40)23(14-19(4)5)35-31(43)25(15-20(6)7)45-27(39)17-33-29(41)22(13-18(2)3)34-30(42)24-11-10-12-36(24)21(8)37/h18-20,22-25H,9-17H2,1-8H3,(H,32,40)(H,33,41)(H,34,42)(H,35,43)/t22-,23-,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIFMDRLHMGYGK-QORCZRPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)SC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)SC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318584.png)
![4-Carboxy-[2- (trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318589.png)
![2,2-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]propanamide](/img/structure/B6318593.png)
![[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol](/img/structure/B6318618.png)

![7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B6318628.png)







